N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-19-15-8-3-2-7-14(15)17(20-11)23-10-16(22)21-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCQIWVNLVTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Two-Step Synthesis via 2-Methylquinazolin-4(3H)-one Intermediate
Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one
- Reactants : Anthranilic acid (1 equiv), acetic anhydride (2.5 equiv), ammonium acetate (1.5 equiv).
- Conditions : Reflux in acetic acid (5–6 h).
- Mechanism : Cyclocondensation forms the quinazolinone core.
- Yield : 70–85%.
- Characterization :
Step 2: Alkylation with N-(3-Chlorophenyl)-2-chloroacetamide
- Reactants :
- 2-Methylquinazolin-4(3H)-one (1 equiv).
- N-(3-Chlorophenyl)-2-chloroacetamide (1.2 equiv).
- Base : Potassium carbonate (1.5 equiv).
- Solvent : Acetone (20 mL/mmol).
- Conditions : Reflux (2 h), followed by ice-water quenching.
- Purification : Recrystallization from ethanol.
- Yield : 65–78%.
- Characterization :
Key Side Reactions :
One-Pot Synthesis from o-Aminobenzoic Acid Derivatives
Alternative Pathway via Mitsunobu Reaction
- Reactants :
- 2-Methylquinazolin-4-ol (1 equiv).
- N-(3-Chlorophenyl)-2-hydroxyacetamide (1.2 equiv).
- Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv).
- Solvent : Tetrahydrofuran (THF).
- Conditions : 0°C to 25°C (12 h).
- Yield : 50–60%.
- Limitation : Lower yield due to steric hindrance.
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Base Screening
Characterization Data
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline moiety to dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Quinazoline derivatives, including N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures often demonstrate potent inhibitory effects on specific protein kinases involved in cancer progression. For instance, preliminary in vitro assays suggest this compound may inhibit key signaling pathways associated with tumor growth.
2. Antimicrobial Properties
Research has highlighted the antimicrobial potential of quinazoline derivatives, indicating that this compound could possess antibacterial properties against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl group may enhance interaction with bacterial targets, leading to improved efficacy compared to non-chlorinated analogs.
3. Anti-inflammatory Effects
Quinazoline compounds are also recognized for their anti-inflammatory properties. The mechanism may involve the inhibition of inflammatory mediators or pathways that contribute to chronic inflammation. This application is particularly relevant in the context of diseases characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Biochemical Studies
1. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic uses by assessing how well it fits into the active sites of target proteins.
2. Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationships of quinazoline derivatives is crucial for optimizing their pharmacological profiles. By modifying the chemical structure of this compound, researchers can enhance its potency and selectivity for specific biological targets, thereby improving its therapeutic index .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Key Research Findings
Electronic Effects of Chlorine :
- The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, stabilizing the amide bond and enhancing interactions with enzymatic active sites (e.g., kinases) .
- Comparatively, 4-chlorophenyl analogues (e.g., Compound 6m) exhibit stronger σ-electron withdrawal, improving binding to hydrophobic pockets but reducing solubility .
Impact of Heterocyclic Cores: Quinazoline vs. Triazole: Quinazoline-based compounds (e.g., L874-0048) show higher selectivity for tyrosine kinase receptors compared to triazole derivatives (e.g., Compound 6m), which non-specifically interact with nucleotide-binding domains . Benzimidazole-thioethers (e.g., Compound 4) demonstrate broader-spectrum antimicrobial activity due to thioether-mediated redox interactions .
Halogenated compounds (e.g., L874-0048) require structural optimization to balance lipophilicity and metabolic stability.
Biological Activity
N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound that integrates a chlorophenyl group with a quinazoline moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHClNO
Molecular Weight: 327.78 g/mol
CAS Number: 1029764-08-6
The presence of the chlorine atom in the phenyl ring enhances the compound's biological activity by modifying its electronic properties, which can affect interactions with biological targets .
This compound is believed to exert its biological effects primarily through:
- Inhibition of Protein Kinases: Preliminary studies suggest that it may inhibit specific protein kinases involved in cell signaling pathways related to cancer progression. This inhibition can lead to reduced proliferation of cancer cells.
- Cytotoxic Effects: Quinazoline derivatives are widely recognized for their cytotoxic properties against various cancer cell lines. The compound has shown significant activity against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells .
Anticancer Activity
The anticancer potential of this compound is supported by various studies demonstrating its cytotoxic effects. For instance:
| Cell Line | IC (μM) | Reference |
|---|---|---|
| HCT-116 | 10.72 (48h), 5.33 (72h) | |
| MCF-7 | 21.29 (48h) | |
| HepG2 | 17.48 (48h), 7.94 (72h) |
These results indicate that the compound exhibits potent cytotoxicity, particularly against colon and liver cancer cell lines.
Antimicrobial Activity
Quinazoline derivatives, including this compound, have also been reported to possess antimicrobial properties against both gram-positive and gram-negative bacteria. The chlorinated aromatic ring may enhance the solubility and bioavailability of the compound, contributing to its effectiveness as an antimicrobial agent.
Case Studies and Research Findings
- Cytotoxic Evaluation : A study evaluated a series of quinazoline derivatives, including this compound, for their cytotoxic effects using MTT assays. The results indicated that compounds with similar structures demonstrated significant cytotoxicity against multiple cancer cell lines, reinforcing the potential therapeutic applications in oncology .
- Mechanistic Studies : Further investigations utilizing molecular docking and in vitro assays are necessary to elucidate the binding affinities and specific mechanisms by which this compound interacts with its targets. These studies will help clarify its role as a potential inhibitor of critical pathways in cancer progression.
Q & A
Basic: What are the standard synthetic routes for N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core followed by functionalization with the acetamide group. Key steps include:
- Quinazoline formation : Cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions .
- Ether linkage : Coupling the quinazoline intermediate with chloroacetyl chloride using base catalysts (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Final amidation : Reacting the intermediate with 3-chloroaniline in the presence of coupling agents (e.g., EDCI/HOBt) .
Optimization factors :- Temperature control (60–80°C) to minimize side reactions.
- Solvent selection (DMF or THF) to enhance solubility and reaction efficiency.
- Catalysts (e.g., palladium for cross-coupling) to improve yield .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity, with quinazoline protons appearing as distinct singlets (δ 8.5–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 343.8 [M+H]⁺) .
- X-ray crystallography : Resolves crystal packing and stereochemistry, often using SHELXL for refinement .
Advanced: How can researchers resolve contradictions in reported biological activities of quinazoline derivatives like this compound?
Contradictions (e.g., variable anticancer efficacy across studies) may arise from:
- Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) to identify target selectivity .
- Assay conditions : Standardize protocols (e.g., ATP levels in viability assays) to reduce variability.
- Structural analogs : Compare with derivatives (e.g., N-(3,4-dimethylphenyl)- analogs) to isolate functional group contributions .
- Dose-response analysis : Use IC₅₀ values to quantify potency differences .
Advanced: What methodologies elucidate the compound’s mechanism of action in cancer pathways?
- Molecular docking : Simulate binding to hedgehog signaling proteins (e.g., Smoothened receptor) using AutoDock Vina .
- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify targets .
- Western blotting : Measure downstream protein expression (e.g., Gli1 in hedgehog pathway) post-treatment .
- Flow cytometry : Assess apoptosis via Annexin V/PI staining in treated cell lines .
Advanced: How can reaction yields be improved during the acetamide coupling step?
- Coupling agent optimization : Replace EDCI with DCC or HATU for higher efficiency .
- Solvent polarity : Use DCM instead of THF to stabilize reactive intermediates.
- Temperature gradients : Perform reactions under reflux (40–50°C) to accelerate kinetics without degradation .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product .
Basic: What are the key chemical stability concerns for this compound under storage?
- Hydrolysis : The acetamide group is susceptible to acidic/basic conditions. Store in inert atmospheres (N₂) at −20°C .
- Photodegradation : Protect from UV light using amber vials.
- Moisture sensitivity : Use desiccants (silica gel) in storage containers .
Advanced: How does structural modification of the quinazoline ring affect bioactivity?
- Substituent position : 2-methyl groups enhance metabolic stability compared to 4-methyl analogs .
- Electron-withdrawing groups : Chlorophenyl moieties increase electrophilicity, improving target binding .
- Heteroatom insertion : Replacing oxygen with sulfur in the ether linkage alters solubility and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
